5-Chloro-4-(propylamino)pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C8H11ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chloro group, a propylamino group, and a sulfonic acid group attached to the pyridine ring. These functional groups confer specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring.
Amination: Substitution of a hydrogen atom with a propylamino group at the 4-position.
Sulfonation: Introduction of the sulfonic acid group at the 3-position.
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Bulk Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Employing propylamine in the presence of a suitable base.
Sulfonation: Utilizing sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonic acid group to a sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(butylamino)pyridine-3-sulfonic acid
Uniqueness
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H11ClN2O3S |
---|---|
Molekulargewicht |
250.70 g/mol |
IUPAC-Name |
5-chloro-4-(propylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11ClN2O3S/c1-2-3-11-8-6(9)4-10-5-7(8)15(12,13)14/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
SXTSWJPXLSJKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C=NC=C1S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.